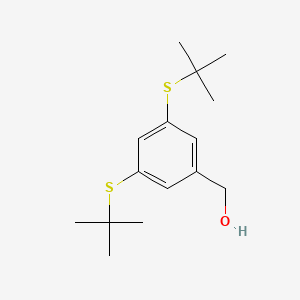

3,5-Bis(tert-butylthio)benzyl Alcohol

Description

3,5-Bis(tert-butylthio)benzyl Alcohol is an organic compound with the molecular formula C15H24OS2 and a molecular weight of 284.48 g/mol It is characterized by the presence of two tert-butylthio groups attached to a benzyl alcohol moiety

Properties

IUPAC Name |

[3,5-bis(tert-butylsulfanyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24OS2/c1-14(2,3)17-12-7-11(10-16)8-13(9-12)18-15(4,5)6/h7-9,16H,10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDSSDOUYHQUMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=CC(=CC(=C1)CO)SC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,5-Bis(tert-butylthio)benzyl Alcohol typically involves the reaction of 3,5-bis(tert-butylthio)benzaldehyde with sodium borohydride, followed by acid treatment. This method yields a high-purity product with an approximate yield of 70%. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure the desired purity and yield.

Chemical Reactions Analysis

3,5-Bis(tert-butylthio)benzyl Alcohol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: The tert-butylthio groups can be substituted with other functional groups using suitable reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Bis(tert-butylthio)benzyl Alcohol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,5-Bis(tert-butylthio)benzyl Alcohol involves its interaction with specific molecular targets and pathways. The tert-butylthio groups play a crucial role in modulating the compound’s reactivity and interactions with biological molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.

Comparison with Similar Compounds

3,5-Bis(tert-butylthio)benzyl Alcohol can be compared with other similar compounds, such as:

3,5-Bis(tert-butylthio)benzaldehyde: A precursor in the synthesis of this compound.

3,5-Bis(tert-butylthio)benzoic Acid: Another derivative with different functional groups.

3,5-Bis(tert-butylthio)benzyl Chloride: A compound with a chloride group instead of an alcohol group.

The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-bis(tert-butylthio)benzyl alcohol, and how can reaction conditions be optimized for high yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 3,5-bis(tert-butylthio)benzyl bromide (a precursor) with hydroxide ions under controlled pH and temperature. Evidence from analogous benzyl bromide derivatives (e.g., 3,5-bis(trifluoromethyl)benzyl alcohol) suggests using polar aprotic solvents like DMF at 60–80°C to enhance reactivity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Optimization requires monitoring reaction progress by TLC and adjusting stoichiometry to minimize disulfide byproducts.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and tert-butylthio groups (δ 1.3–1.5 ppm for -C(CH₃)₃).

- IR Spectroscopy : Confirm hydroxyl (-OH stretch ~3200–3400 cm⁻¹) and C-S bonds (600–700 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS; theoretical MW = 284.5 g/mol for C₁₅H₂₄OS₂).

Q. What solvents and storage conditions are optimal for preserving the stability of this compound?

- Methodological Answer : Use inert, anhydrous solvents (e.g., THF, DCM) to prevent oxidation of thioether groups. Store under nitrogen at –20°C in amber vials to avoid light-induced degradation. Stability studies on tert-butylthio derivatives suggest a shelf life of >6 months under these conditions .

Advanced Research Questions

Q. How do steric and electronic effects of tert-butylthio substituents influence the compound’s reactivity in catalysis or ligand design?

- Methodological Answer : The tert-butylthio groups introduce steric bulk, reducing accessibility to the benzyl alcohol’s hydroxyl group. Computational modeling (DFT) can predict electron density shifts; experimental validation via Hammett plots or kinetic studies in nucleophilic acyl substitution reactions is advised. Comparative studies with less bulky analogs (e.g., methylthio derivatives) may reveal steric thresholds for reactivity .

Q. What strategies can resolve contradictions in catalytic activity data observed across different studies?

- Methodological Answer : Systematic variables to test:

- Substrate purity : Trace disulfide impurities (from synthesis) may inhibit catalysis. Use HPLC to quantify impurities .

- Solvent effects : Compare polar vs. nonpolar solvents to assess dielectric impact on transition states.

- Temperature gradients : Perform Arrhenius analysis to identify activation energy discrepancies.

Q. How can this compound be functionalized for applications in polymer or supramolecular chemistry?

- Methodological Answer :

- Esterification : React with acyl chlorides (e.g., acetyl chloride) using DMAP as a catalyst to form esters for polymer crosslinking .

- Coordination chemistry : Explore metal-ligand complexes (e.g., with Pd or Ru) by leveraging the sulfur atoms’ lone pairs. X-ray crystallography or EXAFS can confirm coordination geometry .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.